1-(2,6-difluorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)urea
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Overview
Description
1-(2,6-difluorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of fluorine atoms and a pyrazole ring in its structure suggests potential biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)urea typically involves the reaction of 2,6-difluoroaniline with 1-methyl-1H-pyrazole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability. The pyrazole ring may play a role in modulating the compound’s biological activity by interacting with active sites or binding pockets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-difluorophenyl)-3-(1H-pyrazol-3-yl)urea
- 1-(2,6-difluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)urea
- 1-(2,6-difluorophenyl)-3-(1-methyl-1H-imidazol-3-yl)urea
Uniqueness
1-(2,6-difluorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)urea is unique due to the specific positioning of the fluorine atoms and the methyl group on the pyrazole ring. These structural features can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H10F2N4O |
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Molecular Weight |
252.22 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-3-(1-methylpyrazol-3-yl)urea |
InChI |
InChI=1S/C11H10F2N4O/c1-17-6-5-9(16-17)14-11(18)15-10-7(12)3-2-4-8(10)13/h2-6H,1H3,(H2,14,15,16,18) |
InChI Key |
UKFDKELFMCSXLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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